BX048

P2Y12 antagonist Platelet aggregation In vitro pharmacology

Prodrug-dependent P2Y12 assays introduce metabolic variability. BX 048 (CAS 937395-09-0) is the direct-acting active metabolite of BX 667-a reversible P2Y12 antagonist eliminating metabolic activation for consistent platelet studies. • IC50: 97 nM (human), 317 nM (dog), 3000 nM (rat) in blood/platelet assays • ~3-fold more potent than prodrug BX 667; reversible binding for washout recovery studies • Selective over P2Y1/P2Y6; supplied ≥98% purity with global shipping

Molecular Formula C27H34N4O9
Molecular Weight 558.6 g/mol
Cat. No. B1668161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBX048
Synonyms4-(((4-(1-carboxy-1-methylethoxy)-7-methylquinolin-2-yl)carbonyl)amino)-5-(4-(ethoxycarbonyl)piperazin-1-yl)-5-oxopentanoic acid
BX 048
BX-048
BX048 cpd
Molecular FormulaC27H34N4O9
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C(CCC(=O)O)NC(=O)C2=NC3=C(C=CC(=C3)C)C(=C2)OC(C)(C)C(=O)O
InChIInChI=1S/C27H34N4O9/c1-5-39-26(38)31-12-10-30(11-13-31)24(35)18(8-9-22(32)33)29-23(34)20-15-21(40-27(3,4)25(36)37)17-7-6-16(2)14-19(17)28-20/h6-7,14-15,18H,5,8-13H2,1-4H3,(H,29,34)(H,32,33)(H,36,37)
InChIKeyMCBLPJPMVOVJCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BX 048: Potent and Selective P2Y12 Antagonist


5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid, also known as BX 048, is a small-molecule active metabolite of the orally bioavailable prodrug BX 667 [1]. It functions as a potent, reversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor [2]. The compound is characterized by a quinoline-carboxamide core bearing a substituted piperazine and a pentanoic acid side chain (molecular formula C27H34N4O9; MW 558.6 g/mol) [3]. Its primary research application lies in the in vitro and ex vivo investigation of platelet aggregation pathways, thrombosis models, and P2Y12 receptor pharmacology.

BX 048: Key Differences from Other P2Y12 Antagonists


BX 048 cannot be simply interchanged with its prodrug BX 667 or with clinically established P2Y12 antagonists (e.g., clopidogrel, ticagrelor) without fundamentally altering the experimental outcome. While BX 667 requires in vivo conversion to BX 048 for activity, the two compounds exhibit a ~3-fold difference in direct in vitro potency (IC₅₀ 97 nM vs. 290 nM in human blood) [1]. Furthermore, BX 048 lacks the oral bioavailability that characterizes BX 667, making it unsuitable for oral dosing in animal models [1]. Relative to the irreversible thienopyridine clopidogrel, BX 048 offers a reversible binding mechanism, which directly impacts the kinetics of platelet inhibition and recovery [2]. These quantifiable differences in potency, route-of-administration compatibility, and binding mode render generic substitution a source of significant experimental variability and require compound-specific procurement.

BX 048 Comparative Evidence


Potency vs. Prodrug BX 667: Platelet Aggregation

In a direct head-to-head assessment, BX 048 inhibited ADP-induced platelet aggregation in human whole blood with an IC₅₀ of 290 nM, while its prodrug BX 667 demonstrated an IC₅₀ of 97 nM [1]. Thus, BX 667 is approximately 3-fold more potent than its active metabolite in this in vitro system.

P2Y12 antagonist Platelet aggregation In vitro pharmacology

Oral Bioavailability: BX 048 vs. Prodrug

Pharmacokinetic characterization revealed that BX 667 has high oral bioavailability in both dog and rat models, whereas BX 048 does not [1]. This fundamental difference dictates the route of administration for in vivo studies.

Pharmacokinetics Oral bioavailability Prodrug metabolism

Reversible Antagonism vs. Clopidogrel

In contrast to the clinically used thienopyridine clopidogrel, which irreversibly inhibits the P2Y12 receptor, BX 048 was shown to be a reversible inhibitor of platelet aggregation [1].

Receptor binding kinetics Reversible antagonist Platelet inhibition

Selectivity Over P2Y1 and P2Y6 Receptors

The specificity of BX 048 for the P2Y12 receptor was demonstrated by its lack of activity against cell lines expressing the related purinergic receptors P2Y1 and P2Y6, as well as against a broad panel of other receptors and enzymes [1].

Receptor selectivity P2Y1 P2Y6 Off-target activity

BX 048 Research and Industrial Applications


In Vitro P2Y12 Pharmacology and Platelet Aggregation

Use BX 048 as the direct-acting molecular probe in human, dog, or rat washed platelet or whole blood assays to establish concentration-response relationships for P2Y12-mediated ADP-induced aggregation without the need for metabolic activation. Its reversible binding mechanism also makes it ideal for studying receptor recovery kinetics following antagonist washout [1].

PK/PD Modeling of Prodrug Conversion

Employ BX 048 as the reference standard for quantifying active metabolite exposure in plasma following oral administration of BX 667 in preclinical species. This allows for the direct correlation of circulating BX 048 concentrations with the observed inhibition of platelet aggregation, as established by Post et al. [2].

Reversible vs. Irreversible P2Y12 Antagonism

Utilize BX 048 as a prototypical reversible P2Y12 antagonist in head-to-head assays against irreversible inhibitors like clopidogrel's active metabolite or prasugrel's active metabolite. Such comparisons are essential for investigating the impact of binding kinetics on therapeutic indices, including the separation of antithrombotic efficacy from bleeding risk [1].

Selectivity Profiling in Purinergic Signaling

Apply BX 048 in cellular assays to confirm P2Y12-dependent responses, leveraging its demonstrated selectivity over P2Y1 and P2Y6 receptors. This is particularly valuable when deconvoluting complex purinergic signaling pathways in cardiovascular or neuronal systems where multiple ADP/ATP receptors are co-expressed [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BX048

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.